Cas no 67104-89-6 (1lambda6,2,6-thiadiazinane-1,1-dione)

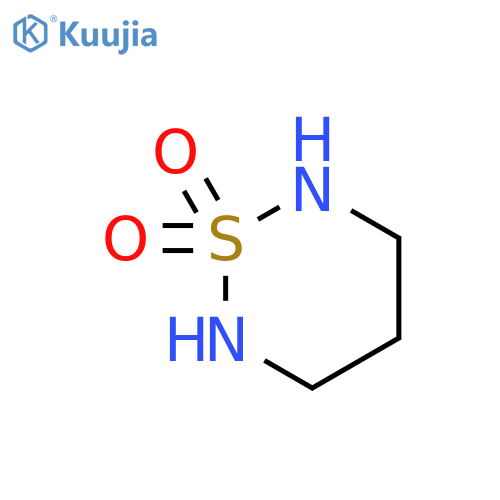

67104-89-6 structure

商品名:1lambda6,2,6-thiadiazinane-1,1-dione

CAS番号:67104-89-6

MF:C3H8N2O2S

メガワット:136.172819137573

MDL:MFCD09954461

CID:1038226

PubChem ID:12412512

1lambda6,2,6-thiadiazinane-1,1-dione 化学的及び物理的性質

名前と識別子

-

- 1,2,6-Ehiadiazine 1,1-dioxide

- 1,2,6-EHIADIAZINANE 1,1-DIOXIDE

- 1,2,6-Thiadiazinane 1,1-dioxide

- 1lambda6,2,6-thiadiazinane-1,1-dione

-

- MDL: MFCD09954461

- インチ: InChI=1S/C3H8N2O2S/c6-8(7)4-2-1-3-5-8/h4-5H,1-3H2

- InChIKey: VODZRKXBWJKZLE-UHFFFAOYSA-N

- ほほえんだ: C1CNS(=O)(=O)NC1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 8

- 回転可能化学結合数: 0

1lambda6,2,6-thiadiazinane-1,1-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM123539-1g |

1,2,6-thiadiazinane 1,1-dioxide |

67104-89-6 | 95% | 1g |

$875 | 2022-06-10 | |

| Enamine | EN300-245079-10.0g |

1lambda6,2,6-thiadiazinane-1,1-dione |

67104-89-6 | 95% | 10.0g |

$6052.0 | 2024-06-19 | |

| Enamine | EN300-245079-0.05g |

1lambda6,2,6-thiadiazinane-1,1-dione |

67104-89-6 | 95% | 0.05g |

$162.0 | 2024-06-19 | |

| A2B Chem LLC | AV85906-100mg |

1,2,6-Thiadiazinane 1,1-dioxide |

67104-89-6 | 95% | 100mg |

$120.00 | 2024-04-19 | |

| Crysdot LLC | CD11075245-1g |

1,2,6-Thiadiazinane 1,1-dioxide |

67104-89-6 | 95+% | 1g |

$377 | 2024-07-18 | |

| Ambeed | A120700-250mg |

1,2,6-Thiadiazinane 1,1-dioxide |

67104-89-6 | 95% | 250mg |

$259.0 | 2025-03-04 | |

| A2B Chem LLC | AV85906-250mg |

1,2,6-Thiadiazinane 1,1-dioxide |

67104-89-6 | 95% | 250mg |

$204.00 | 2024-04-19 | |

| Ambeed | A120700-1g |

1,2,6-Thiadiazinane 1,1-dioxide |

67104-89-6 | 95% | 1g |

$692.0 | 2025-03-04 | |

| eNovation Chemicals LLC | Y1266768-100mg |

1lambda6,2,6-thiadiazinane-1,1-dione |

67104-89-6 | 95% | 100mg |

$190 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1266768-100mg |

1lambda6,2,6-thiadiazinane-1,1-dione |

67104-89-6 | 95% | 100mg |

$190 | 2025-02-21 |

1lambda6,2,6-thiadiazinane-1,1-dione 関連文献

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

67104-89-6 (1lambda6,2,6-thiadiazinane-1,1-dione) 関連製品

- 147962-41-2(N-Propylsulfamide)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:67104-89-6)1lambda6,2,6-thiadiazinane-1,1-dione

清らかである:99%/99%

はかる:250mg/1g

価格 ($):233.0/623.0